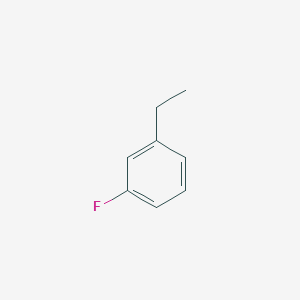

1-Ethyl-3-fluorobenzene

Description

1-Ethyl-3-fluorobenzene (CAS No. 696-39-9) is a fluorinated aromatic hydrocarbon featuring an ethyl group and a fluorine atom in the meta position on the benzene ring. Its molecular formula is C₈H₉F, with a molecular weight of 124.16 g/mol. The compound exhibits moderate lipophilicity (XLogP3 = 3.5), attributed to the hydrophobic ethyl group and the polar fluorine substituent .

Propriétés

IUPAC Name |

1-ethyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWGMOQWTWMZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549502 | |

| Record name | 1-Ethyl-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-39-9 | |

| Record name | 1-Ethyl-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-fluorobenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-fluorostyrene. This process typically uses a palladium catalyst under high pressure and temperature conditions to achieve the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-3-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. The presence of the ethyl group and fluorine atom influences the reactivity and orientation of these reactions.

Oxidation: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

Major Products Formed:

Nitration: 1-Ethyl-3-fluoronitrobenzene

Oxidation: 3-Fluorobenzoic acid or 3-fluoroacetophenone

Reduction: Ethylbenzene

Applications De Recherche Scientifique

1-Ethyl-3-fluorobenzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying the effects of fluorine and ethyl groups on aromatic systems.

Biology: This compound can be used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Research into fluorinated aromatic compounds has shown potential in developing new drugs with improved pharmacokinetic properties.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mécanisme D'action

The mechanism of action of 1-ethyl-3-fluorobenzene in chemical reactions typically involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of the fluorine atom can influence the electron density of the aromatic ring, making it more or less reactive towards certain reagents. The ethyl group can also affect the steric and electronic properties of the compound, influencing its reactivity and selectivity in various reactions.

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

The table below compares 1-Ethyl-3-fluorobenzene with structurally similar compounds, emphasizing substituent positions and functional groups:

Key Observations :

- Substituent Size : The ethyl group in this compound increases steric hindrance and lipophilicity compared to methyl analogs (e.g., 1-Fluoro-3-methylbenzene) .

- Positional Isomerism : Para-substituted derivatives (e.g., 1-Fluoro-4-isopropylbenzene) exhibit distinct electronic properties due to altered resonance effects .

- Functional Group Diversity : Brominated analogs (e.g., 2-(bromomethyl)-1-ethyl-3-fluorobenzene) expand synthetic utility via halogen-mediated reactivity .

Physicochemical Properties

The table summarizes available physicochemical

| Property | This compound | 1-Fluoro-3-methylbenzene | 1-Fluoro-4-isopropylbenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 124.16 | 110.13 | 138.18 |

| XLogP3 | 3.5 | Not reported | Not reported |

| Topological PSA (Ų) | 0 | 0 | 0 |

Analysis :

- Lipophilicity : The higher XLogP3 of this compound (3.5) compared to smaller alkyl analogs suggests enhanced membrane permeability, a critical factor in drug design .

- Polar Surface Area (PSA): All listed compounds have a PSA of 0 Ų, indicating negligible hydrogen-bonding capacity, typical of nonpolar aromatics .

Reactivity :

- The fluorine atom deactivates the benzene ring toward electrophilic substitution but directs incoming electrophiles to the ortho and para positions relative to itself.

- The ethyl group, an electron-donating substituent, slightly activates the ring, creating a balance between deactivation (F) and activation (C₂H₅) effects. This duality is exploited in regioselective syntheses .

Activité Biologique

1-Ethyl-3-fluorobenzene, with the chemical formula CHF, is an aromatic compound characterized by the presence of an ethyl group and a fluorine atom at the first and third positions of the benzene ring, respectively. This unique substitution pattern affects its reactivity and biological activity, making it a compound of interest in various fields including medicinal chemistry, agrochemicals, and materials science.

This compound can undergo several types of chemical reactions:

- Electrophilic Aromatic Substitution : The compound can participate in reactions such as nitration, sulfonation, and halogenation. The ethyl group and fluorine influence the orientation and reactivity of these reactions .

- Oxidation : Oxidative processes can convert this compound into carboxylic acids or ketones depending on the oxidizing agent used.

- Reduction : Reduction reactions can yield corresponding alkane derivatives.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom's electronegativity and the ethyl group's steric effects can influence how this compound interacts with biological systems. It is known to form hydrogen bonds and engage in hydrophobic interactions, which are critical for its biochemical pathways .

Applications in Scientific Research

This compound serves as a precursor in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals. Its unique properties make it valuable for studying the effects of fluorine substitution on aromatic compounds. Research has indicated that fluorinated aromatic compounds often exhibit enhanced pharmacokinetic properties, making them candidates for drug development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its structural analogs to understand how variations in substitution affect reactivity and biological properties.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Ethyl-2-fluorobenzene | Ethyl at position 1, fluorine at position 2 | Different positioning affects dipole moment and reactivity |

| 1-Ethyl-4-fluorobenzene | Ethyl at position 1, fluorine at position 4 | Influences electronic distribution across the ring |

| 1-Methyl-3-fluorobenzene | Methyl instead of ethyl | Alters steric hindrance and electronic properties |

Case Studies

Research has demonstrated that derivatives of fluorinated benzene compounds exhibit varied biological activities. For instance, studies have shown that certain fluorinated compounds possess antimicrobial properties due to their ability to disrupt cellular membranes or inhibit enzyme functions .

In a notable case study involving structurally similar compounds, researchers observed that 2-fluoroaniline , a derivative of fluorobenzene, displayed significant antibacterial activity against specific bacterial strains. This study highlights the potential for further exploration into how the structural nuances of this compound may lead to similar or enhanced biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.